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Compound of Interest

Compound Name: Hidrosmin

Cat. No.: B046496

Introduction

Hidrosmin is a semi-synthetic flavonoid derived from diosmin, utilized as a venoactive and
vasoprotective agent in the treatment of chronic venous insufficiency.[1] Its enhanced water
solubility compared to diosmin improves its bioavailability.[1][2] The synthesis of hidrosmin
from diosmin is primarily achieved through a hydroxyethylation reaction, which introduces
hydroxyethyl groups onto the diosmin molecule.[1][3] This process requires careful control to
ensure high product quality and minimize the formation of impurities.[1]

These application notes provide detailed protocols for the synthesis of hidrosmin from
diosmin, its subsequent purification, and the analytical methods for its characterization.

Experimental Protocols

Two primary methods for the synthesis of hidrosmin from diosmin are outlined below:
synthesis in an aqueous medium and synthesis in a methanol medium under pressure.[1][4]

Protocol 1: Synthesis in an Aqueous Medium (Atmospheric Pressure)
This method involves the hydroxyethylation of diosmin in an aqueous alkaline solution.[1][4]
Methodology:

o Reaction Setup: Charge a reactor with water, typically 2-4 times the weight of the diosmin to
be used.[1][4]
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o Base Addition: With stirring, slowly add sodium hydroxide or potassium hydroxide (0.3-0.8%
of the weight of diosmin) until fully dissolved.[1]

e Reactant Addition: Add diosmin to the alkaline solution.[1]

e Reaction Conditions: Heat the mixture to a temperature between 60-80°C and maintain for 3-
4 hours.[1][4]

» Hydroxyethylation: Continuously add the hydroxyethylating agent over the course of the
reaction.[1][4]

o Ethylene oxide: 10-25% of the weight of diosmin.[1][4]
o Ethylene chlorohydrin: 20-35% of the weight of diosmin.[1][4]

o Reaction Monitoring: Monitor the reaction progress and pH. The pH of the reaction mixture
should be monitored.[1] High-Performance Liquid Chromatography (HPLC) can be used to
track the conversion of diosmin to hidrosmin.[1][4]

o Work-up: Upon completion, cool the reaction mixture and adjust the pH. The crude product is
then collected for purification.[1]

Protocol 2: Synthesis in a Methanol Medium (Pressurized Reaction)

This protocol describes the synthesis of hidrosmin in a pressurized reactor using methanol as
the solvent.[1][4]

Methodology:
» Reaction Setup: Charge a pressurized reactor with methanol.[1][4]

o Reactant and Reagent Addition: Add diosmin, a catalyst (e.g., pyridine or triethylamine, 1.5-
3.0% of the weight of diosmin), and the hydroxyethylating agent.[1][4] In this method, the
hydroxyethylating agent is typically added all at once.[1]

o Ethylene oxide: 10-30% of the weight of diosmin.[4]

o Ethylene chlorohydrin: 20-40% of the weight of diosmin.[4]
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» Reaction Conditions: The reaction is carried out under a pressure of 0.45-0.50 MPa for 1-3
hours.[1][4]

e Reaction Monitoring: Monitor the reaction by HPLC.[1]

o Work-up: After the reaction is complete, release the pressure and process the crude product

for purification.[1]

Data Presentation

Table 1: Reaction Parameters for Hidrosmin Synthesis

Parameter

Protocol 1: Aqueous
Medium

Protocol 2: Methanol
Medium

Reaction Medium

Water[1][4]

Methanol[1][4]

Sodium hydroxide or

Catalyst ] ] Pyridine or Triethylamine[4]
Potassium hydroxide[1]
) Ethylene oxide or Ethylene Ethylene oxide or Ethylene
Hydroxyethylating Agent ) )
chlorohydrin[1][4] chlorohydrin[4]
Not specified, reaction is
Temperature 60-80°C[1][4] ]
pressurized
Pressure Atmospheric[1] 0.45-0.50 MPa[1][4]

Reaction Time

3-4 hours[1][4]

1-3 hours[1][4]

Yield

75-85%[4]

85-95%[4]

Purification of Hidrosmin

The crude hidrosmin obtained from the synthesis requires purification to remove unreacted

diosmin, byproducts, and other impurities.[1][3] A typical purification process involves

decolorization, crystallization, and drying.[4]

Methodology:

© 2025 BenchChem. All rights reserved. 3/9

Tech Support


https://www.benchchem.com/pdf/A_Technical_Guide_to_the_Synthesis_of_Hidrosmin_and_the_Formation_of_Potential_Impurities.pdf
https://patents.google.com/patent/CN103408621A/en
https://www.benchchem.com/pdf/A_Technical_Guide_to_the_Synthesis_of_Hidrosmin_and_the_Formation_of_Potential_Impurities.pdf
https://www.benchchem.com/pdf/A_Technical_Guide_to_the_Synthesis_of_Hidrosmin_and_the_Formation_of_Potential_Impurities.pdf
https://www.benchchem.com/product/b046496?utm_src=pdf-body
https://www.benchchem.com/pdf/A_Technical_Guide_to_the_Synthesis_of_Hidrosmin_and_the_Formation_of_Potential_Impurities.pdf
https://patents.google.com/patent/CN103408621A/en
https://www.benchchem.com/pdf/A_Technical_Guide_to_the_Synthesis_of_Hidrosmin_and_the_Formation_of_Potential_Impurities.pdf
https://patents.google.com/patent/CN103408621A/en
https://www.benchchem.com/pdf/A_Technical_Guide_to_the_Synthesis_of_Hidrosmin_and_the_Formation_of_Potential_Impurities.pdf
https://patents.google.com/patent/CN103408621A/en
https://www.benchchem.com/pdf/A_Technical_Guide_to_the_Synthesis_of_Hidrosmin_and_the_Formation_of_Potential_Impurities.pdf
https://patents.google.com/patent/CN103408621A/en
https://patents.google.com/patent/CN103408621A/en
https://www.benchchem.com/pdf/A_Technical_Guide_to_the_Synthesis_of_Hidrosmin_and_the_Formation_of_Potential_Impurities.pdf
https://patents.google.com/patent/CN103408621A/en
https://www.benchchem.com/pdf/A_Technical_Guide_to_the_Synthesis_of_Hidrosmin_and_the_Formation_of_Potential_Impurities.pdf
https://www.benchchem.com/pdf/A_Technical_Guide_to_the_Synthesis_of_Hidrosmin_and_the_Formation_of_Potential_Impurities.pdf
https://patents.google.com/patent/CN103408621A/en
https://www.benchchem.com/pdf/A_Technical_Guide_to_the_Synthesis_of_Hidrosmin_and_the_Formation_of_Potential_Impurities.pdf
https://patents.google.com/patent/CN103408621A/en
https://www.benchchem.com/pdf/A_Technical_Guide_to_the_Synthesis_of_Hidrosmin_and_the_Formation_of_Potential_Impurities.pdf
https://patents.google.com/patent/CN103408621A/en
https://patents.google.com/patent/CN103408621A/en
https://patents.google.com/patent/CN103408621A/en
https://www.benchchem.com/product/b046496?utm_src=pdf-body
https://www.benchchem.com/product/b046496?utm_src=pdf-body
https://www.benchchem.com/pdf/A_Technical_Guide_to_the_Synthesis_of_Hidrosmin_and_the_Formation_of_Potential_Impurities.pdf
https://www.benchchem.com/pdf/The_Origin_and_Formation_Pathways_of_Impurities_in_Hidrosmin_Synthesis_An_In_depth_Technical_Guide.pdf
https://patents.google.com/patent/CN103408621A/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b046496?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

e Decolorization: Add activated carbon (3-10% of the reaction solution weight) to the crude
hidrosmin solution. Heat the mixture to 80 + 2°C under a pressure of 0.12-0.14 MPa for 30
minutes.[4]

« Filtration: Filter the hot solution to remove the activated carbon.[4][5]

o Crystallization: Adjust the pH of the filtrate to 3-4 with concentrated hydrochloric acid to
induce crystallization. Allow the solution to cool slowly to room temperature, followed by
further cooling in an ice bath to maximize crystal formation.[4][5]

o Centrifugation: Separate the crystallized hidrosmin from the mother liquor via centrifugation.

[4]

o Recrystallization: The crude product can be further purified by dissolving it in 1-3 times its
weight of hot methanol or ethanol, followed by crystallization and centrifugation.[4]

e Drying: Dry the purified hidrosmin wet product in a dryer at 40-60°C under a vacuum of
0.06-0.08 MPa for 2.5 hours.[4]

e Crushing: The dried hidrosmin is then pulverized.[4]

Analytical Characterization

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid
Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are essential techniques for the
characterization of hidrosmin and the identification of potential impurities.[3][6]

Table 2: Parameters for Analytical Methods
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Parameter

HPLC-UV

UPLC-MSI/MS

Column

C18, 250 mm x 4.6 mm, 5 um

particle size[6]

Sub-2 um particle size C18
(e.g., 100 mm x 2.1 mm, 1.7

um)[3]

Mobile Phase A

0.1% Phosphoric acid in

water[6]

0.1% Formic acid in Water[3]

Mobile Phase B

Acetonitrile[6]

Acetonitrile with 0.1% Formic
acid[3]

Flow Rate

1.0 mL/min[6]

0.3-0.5 mL/min[3]

Column Temperature

30°C[6]

40°C[3]

Detection

UV at 280 nm[6]

ESI in positive and negative

ion modes][3]

Injection Volume

10 pL[6]

1-5 pL[3]

Visualizations
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Synthesis in Aqueous Medium

Alkaline Solution
(NaOH or KOH in Water)

Heated Mixture
(60-80°C, 3-4h)

Reaction Mixture

Diosmin

Hydroxyethylation
(Add Ethylene Oxide
or Ethylene Chlorohydrin)

Crude Hidrosmin Solution

Synthesis in Methanol Medium

Hydroxyethylating Agent
(Ethylene Oxide or
Ethylene Chlorohydrin)

Methanol & Catalyst Pressurized Reaction
(Pyridine or Triethylamine) (0.45-0.50 MPa, 1-3h)

Diosmin

Crude Product
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Hidrosmin Purification

Pure Hidrosmin

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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diosmin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact
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